Certified Reference Material (CRM) Status vs. Non-Certified Analytical Reference Materials
Naloxone-d5 supplied by Cerilliant and Cayman Chemical is qualified as a Certified Reference Material (CRM) manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards . This represents a quantifiable and auditable difference in metrological traceability compared to non-certified analytical reference materials, which may lack a documented unbroken chain of calibration to SI units or certified purity values. The CRM designation ensures that the product's assigned purity and concentration values are traceable, with a defined measurement uncertainty, to internationally recognized references . This directly supports compliance with regulatory guidelines for bioanalytical method validation, which mandate the use of authenticated reference standards.
| Evidence Dimension | Metrological traceability and regulatory compliance status |
|---|---|
| Target Compound Data | Certified Reference Material (CRM) compliant with ISO/IEC 17025 and ISO 17034; traceable to SI units with documented uncertainty |
| Comparator Or Baseline | Non-certified analytical reference material or reagent-grade chemical |
| Quantified Difference | Qualitative difference in regulatory standing; CRM status is a binary variable (yes/no) for traceability and uncertainty documentation. No quantitative uncertainty data provided. |
| Conditions | Product specification and quality management system certification |
Why This Matters
Procurement of a CRM over a non-certified standard is mandatory for generating defensible, auditable data in regulated bioanalysis (e.g., GLP, GCP) and forensics, where method validation requires proof of standard traceability.
